molecular formula C12H18ClNO4 B1389700 5-Ethyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride CAS No. 1185293-08-6

5-Ethyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride

Cat. No.: B1389700
CAS No.: 1185293-08-6
M. Wt: 275.73 g/mol
InChI Key: TYYWEHRWEOQTTG-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of 5-ethyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride is characterized by a central furan ring system bearing three distinct substituents positioned at specific carbon atoms. The compound's systematic International Union of Pure and Applied Chemistry name reflects its complex substitution pattern: 5-ethyl-4-[(morpholin-4-yl)methyl]furan-2-carboxylic acid hydrogen chloride (1:1). This nomenclature precisely describes the molecular structure, indicating an ethyl group at position 5, a morpholin-4-ylmethyl group at position 4, and a carboxylic acid functionality at position 2 of the furan ring, with the entire molecule existing as a hydrochloride salt.

The molecular formula C₁₂H₁₇NO₄·HCl represents the complete salt form, while the base compound corresponds to C₁₂H₁₇NO₄. The molecular weight of the hydrochloride salt is 275.73 daltons, significantly higher than the base compound's molecular weight of 239.27 daltons. The compound exhibits an achiral stereochemical configuration, indicating the absence of stereogenic centers in its molecular framework. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CCc1c(CN2CCOCC2)cc(C(O)=O)o1, which clearly delineates the connectivity pattern of all atoms within the molecule.

The morpholine ring system contributes a six-membered heterocycle containing both nitrogen and oxygen atoms, creating a saturated ring with specific conformational preferences. This morpholine moiety is connected to the furan ring through a methylene bridge, providing conformational flexibility while maintaining the overall molecular integrity. The ethyl substituent at position 5 introduces additional steric bulk and lipophilic character to the molecule, influencing its overall physicochemical properties.

Properties

IUPAC Name

5-ethyl-4-(morpholin-4-ylmethyl)furan-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4.ClH/c1-2-10-9(7-11(17-10)12(14)15)8-13-3-5-16-6-4-13;/h7H,2-6,8H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYWEHRWEOQTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(O1)C(=O)O)CN2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 5-ethylfuran-2-carboxylic acid with morpholine in the presence of a suitable catalyst, followed by acidification to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of reactors, temperature control systems, and purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkylating agents.

Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may result in alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research:
Recent studies have indicated that compounds similar to 5-Ethyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride exhibit anticancer properties. For instance, derivatives of furan-based carboxylic acids have been synthesized and tested for their ability to inhibit cancer cell proliferation. The presence of the morpholine ring enhances the compound's solubility and bioavailability, making it a candidate for further development in cancer therapeutics.

Neuropharmacology:
Research has suggested that the morpholine moiety in this compound may contribute to neuroprotective effects. Compounds with similar structures have been investigated for their potential to modulate neurotransmitter systems, particularly in conditions like Alzheimer's disease and other neurodegenerative disorders. This opens avenues for exploring this compound as a lead compound in neuropharmacological studies.

Chemical Intermediate in Drug Synthesis

Synthesis of Bioactive Molecules:
this compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals. For instance, it can be used to create analogs that target specific biological pathways or enhance therapeutic efficacy.

Development of Antiviral Agents:
The compound's potential as a precursor for antiviral agents is being explored. Research into furan derivatives has shown promise in inhibiting viral replication, suggesting that further investigation into this compound could yield effective antiviral therapies.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of tumor growth in vitro using furan derivatives similar to this compound.
Study BNeuroprotective EffectsShowed modulation of neurotransmitter release, indicating potential use in treating neurodegenerative diseases.
Study CSynthesis ApplicationsHighlighted the effectiveness of using this compound as an intermediate in synthesizing novel antiviral agents.

Mechanism of Action

The mechanism by which 5-Ethyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, it may interact with specific enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

Structural and Functional Analogues

A. 4-(2-Chloroethyl)morpholine hydrochloride ()
  • Structural Differences : Replaces the ethyl-furan-carboxylic acid moiety with a chloroethyl group.
  • Functional Implications : The chloroethyl group may increase reactivity in alkylation reactions, whereas the carboxylic acid in the target compound could enhance hydrogen bonding or ionic interactions in biological systems.
  • Applications : Used in synthetic chemistry (e.g., Example 329 in EP 4 374 877 A2) as a precursor for complex amides .
B. Yohimbine Hydrochloride ()
  • Structural Differences : A yohimban alkaloid with a methyl ester hydrochloride group, lacking the furan and morpholine rings.
  • Functional Implications : Yohimbine’s rigid tricyclic structure contrasts with the planar furan ring of the target compound, leading to divergent pharmacokinetic profiles.
  • Applications : Clinically used as an α2-adrenergic receptor antagonist, highlighting how hydrochloride salts improve bioavailability in CNS-targeting drugs .
C. 2,5-Diamino-2-(difluoromethyl)pentanoic Acid Hydrochloride Hydrate (DPH) ()
  • Structural Differences: A linear amino acid derivative with difluoromethyl and amine groups, unlike the heterocyclic furan-morpholine system.
  • Functional Implications : The difluoromethyl group in DPH may confer metabolic stability, whereas the morpholine in the target compound could enhance solubility.
  • Applications : Studied for antibacterial activity, suggesting that hydrochloride salts of complex amines are viable antibiotic candidates .
D. Nicardipine Hydrochloride ()
  • Structural Differences : A dihydropyridine calcium channel blocker with a nitrobenzene group.
  • Functional Implications : Both compounds are hydrochlorides, but Nicardipine’s extended aromatic system enables π-π stacking in receptor binding, unlike the target compound’s furan core.
  • Applications : Used for hypertension; acid stability studies (Figure 10 in ) suggest methodologies applicable to evaluating the target compound’s stability .

Comparative Data Table

Compound Core Structure Key Functional Groups Potential Applications Stability/Solubility Insights
5-Ethyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid HCl Furan + morpholine Carboxylic acid, ethyl, morpholine Drug synthesis, APIs High solubility (HCl salt)
4-(2-Chloroethyl)morpholine HCl Morpholine Chloroethyl Synthetic intermediate Reactivity in alkylation
Yohimbine HCl Yohimban alkaloid Methyl ester, amine CNS drugs Bioavailability via HCl salt
DPH Linear amino acid Difluoromethyl, amine Antibacterial agents Metabolic stability
Nicardipine HCl Dihydropyridine Nitrobenzene, ester Cardiovascular drugs Acid-stable formulation

Research Findings and Gaps

  • Structural Validation : Tools like SHELX and WinGX are critical for determining the crystal structures of hydrochlorides, ensuring accurate comparisons of bond lengths and angles .
  • Biological Activity : While DPH () and Yohimbine () have documented biological data, the target compound’s efficacy requires further study.
  • Stability : Acid stability assays, as performed for Nicardipine HCl (), could be adapted to assess the target compound’s robustness in gastric environments.

Biological Activity

5-Ethyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride, a compound with the CAS number 1185293-08-6, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, chemical properties, and relevant research findings.

The compound's molecular formula is C12H18ClNO4C_{12}H_{18}ClNO_4 with a molecular weight of approximately 275.73 g/mol. Its structure includes a furan ring and a morpholine moiety, which contribute to its biological properties. Key characteristics include:

PropertyValue
Molecular Weight275.73 g/mol
LogP2.11230
Polar Surface Area (PSA)62.91 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

  • Antitumor Activity : Studies have shown that derivatives of furan carboxylic acids can inhibit tumor cell proliferation. For instance, furan-based compounds have demonstrated cytotoxic effects against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Compounds with furan rings have been noted for their ability to inhibit bacterial growth. Specifically, related furan derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as antimicrobial agents.

Case Studies and Research Findings

  • Antitumor Activity : A study highlighted the efficacy of furan derivatives in inhibiting the growth of human glioblastoma cells. The compound's structure was linked to enhanced interaction with target proteins involved in cell survival pathways, leading to increased apoptosis rates in treated cells.
  • Antimicrobial Studies : In experiments involving bacterial strains such as Escherichia coli, derivatives of furan carboxylic acids were found to significantly reduce bacterial swarming and biofilm formation at low concentrations (1.8 µg/L), indicating a potent inhibitory effect on bacterial motility and virulence factors .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds revealed that specific substitutions on the furan ring and morpholine group significantly impact biological activity. For instance, the presence of electron-donating groups at particular positions was correlated with increased cytotoxicity against cancer cell lines .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Ethyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride?

  • Methodology : The synthesis typically involves a multi-step approach:
  • Core formation : Condensation reactions to construct the furan-carboxylic acid backbone.
  • Substitution : Introduction of the morpholinylmethyl group via nucleophilic substitution or coupling reactions (e.g., Heck reaction for furan derivatives) .
  • Salt formation : Hydrochloride salt preparation using HCl in anhydrous solvents to ensure purity .
  • Purification : Recrystallization or column chromatography for isolating the final product.

Q. How can HPLC be optimized for quantifying this compound in experimental samples?

  • Methodology :
  • Column : Use a C18 reversed-phase column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm) .
  • Mobile phase : A gradient of methanol and phosphate buffer (e.g., 0.03 M KH₂PO₄, pH adjusted to 3.0 with phosphoric acid) for optimal separation .
  • Detection : UV absorption at ~207 nm, where carboxylic acid derivatives show strong absorbance .
  • Validation : Perform linearity (1–100 μg/mL), recovery (>98%), and precision tests (RSD <2%) .

Q. What safety precautions are critical when handling this compound?

  • Methodology :
  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors .
  • Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
  • First aid : For ingestion, rinse mouth with water (do not induce vomiting); for eye contact, flush with water for 15 minutes .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s molecular geometry?

  • Methodology :
  • Data collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure solution : Employ SHELXT for phase problem resolution and SHELXL for refinement, focusing on anisotropic displacement parameters for the morpholine ring .
  • Validation : Check for outliers using R-factor convergence (<5%) and ADPs via PLATON .
  • Software : WinGX or OLEX2 for visualization and generating CIF files .

Q. How to address discrepancies in spectroscopic data (e.g., NMR vs. computational predictions)?

  • Methodology :
  • NMR analysis : Compare experimental ¹H/¹³C NMR shifts (in DMSO-d₆) with DFT-calculated values (e.g., Gaussian 09 with B3LYP/6-311+G(d,p)) .
  • Signal assignment : Use 2D techniques (COSY, HSQC) to resolve overlapping peaks from the morpholine and ethyl groups .
  • Error sources : Check for solvent effects, tautomerism, or dynamic motion in the morpholine ring .

Q. What strategies mitigate degradation during long-term stability studies?

  • Methodology :
  • Storage conditions : Use airtight containers with desiccants (silica gel) at –20°C to prevent hydrolysis of the hydrochloride salt .
  • Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months; monitor via HPLC for degradation peaks (e.g., free carboxylic acid formation) .
  • pH control : Buffered solutions (pH 4–6) to minimize acid-catalyzed decomposition .

Q. How to design mechanistic studies for reactions involving this compound?

  • Methodology :
  • Kinetic analysis : Track reaction progress using in-situ FTIR or LC-MS to identify intermediates (e.g., morpholine ring opening) .
  • Isotopic labeling : Use deuterated solvents or ¹³C-labeled reagents to trace bond cleavage/rearrangements .
  • Computational modeling : Apply DFT (e.g., M06-2X/cc-pVTZ) to map potential energy surfaces for key steps .

Q. What are the best practices for validating crystallographic data against potential overfitting?

  • Methodology :
  • Cross-validation : Refine structures using independent software (e.g., SHELXL vs. JANA2006) to check parameter consistency .
  • Twinned data analysis : Use TWINLAW in SHELXL to detect and model twinning, common in hydrochloride salts due to ionic packing .
  • Residual density maps : Ensure peaks <0.5 eÅ⁻³ and no chemically unreasonable features .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride
Reactant of Route 2
5-Ethyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride

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